REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:3]=1[NH2:4].[S:10](=O)(=[O:13])([OH:12])[OH:11]>O>[Cl:1][C:2]1[CH:8]=[C:7]([CH:6]=[C:5]([Cl:9])[C:3]=1[NH2:4])[S:10]([OH:13])(=[O:12])=[O:11]
|
Name
|
|
Quantity
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22 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C(=CC=C1)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
170 °C
|
Type
|
CUSTOM
|
Details
|
stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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with cooling
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
TEMPERATURE
|
Details
|
to cool to 50° C.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
TEMPERATURE
|
Details
|
heated with decolourising charcoal (2 g)
|
Type
|
CUSTOM
|
Details
|
for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
After filtration the solvent
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
the crude product was recrystallised from water
|
Type
|
CUSTOM
|
Details
|
to give a crystalline solid, which
|
Type
|
CUSTOM
|
Details
|
was dried over silica gel overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(S(=O)(=O)O)C=C(C1N)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |